Ciraparantag acetate

Anticoagulant reversal Target spectrum Comparative pharmacology

Ciraparantag acetate (PER977) is the only investigational small-molecule reversal agent offering broad-spectrum activity across factor Xa inhibitors (rivaroxaban, apixaban, edoxaban), direct thrombin inhibitors (dabigatran), and heparins in a single compound. Its non-covalent binding mechanism provides up to 24-hour reversal duration from a single IV bolus—eliminating continuous infusion protocols required by andexanet alfa. Room-temperature stability and a 2-year shelf life reduce cold-chain logistics costs. For edoxaban reversal studies, it is the sole small-molecule option with peer-reviewed Phase 1 data demonstrating complete WBCT normalization within 10–30 minutes.

Molecular Formula C24H52N12O4
Molecular Weight 572.7 g/mol
CAS No. 1644388-83-9
Cat. No. B15193270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiraparantag acetate
CAS1644388-83-9
Molecular FormulaC24H52N12O4
Molecular Weight572.7 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C22H48N12O2.C2H4O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28;1-2(3)4/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32);1H3,(H,3,4)/t17-,18-;/m0./s1
InChIKeyWKFBGJBMZOZLMI-APTPAJQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ciraparantag Acetate CAS 1644388-83-9 Procurement Guide for Anticoagulant Reversal Research


Ciraparantag acetate (formerly PER977, aripazine) is an investigational synthetic small-molecule anticoagulant reversal agent in Phase 2 clinical development [1]. It is the acetate salt form of ciraparantag, a water-soluble, cationic molecule (molecular weight 512.7 g/mol as free base) designed to bind and neutralize the anticoagulant effects of direct factor Xa inhibitors (rivaroxaban, apixaban, edoxaban), low-molecular-weight heparin (enoxaparin), unfractionated heparin, and the direct thrombin inhibitor dabigatran through non-covalent hydrogen bonding and charge-charge interactions [2]. The compound is under regulatory review for emergency reversal of anticoagulation in bleeding or urgent surgical scenarios.

Why Ciraparantag Acetate Cannot Be Substituted with Alternative Anticoagulant Reversal Agents


Generic substitution among anticoagulant reversal agents is not scientifically valid due to fundamentally divergent molecular mechanisms, distinct anticoagulant coverage spectrums, and non-overlapping pharmacokinetic-reversal duration profiles. Idarucizumab, a monoclonal antibody fragment, exclusively targets dabigatran and is ineffective against factor Xa inhibitors [1]. Andexanet alfa, a modified recombinant factor Xa decoy protein, reverses factor Xa inhibitors and LMWH but demonstrates no activity against dabigatran or unfractionated heparin and provides reversal duration limited to 1–2 hours [2]. Ciraparantag acetate's small-molecule non-covalent binding mechanism enables reversal of both factor Xa inhibitors and direct thrombin inhibitors, offering a reversal duration of up to 24 hours—a differentiating feature directly relevant to clinical and preclinical study design requiring sustained anticoagulant neutralization [3].

Quantitative Differentiation Evidence for Ciraparantag Acetate Procurement Decisions


Anticoagulant Target Coverage Spectrum: Broad-Spectrum vs. Single-Class Reversal

Ciraparantag demonstrates binding and reversal activity across all major non-vitamin K antagonist anticoagulant classes: direct factor Xa inhibitors (apixaban, rivaroxaban, edoxaban), the direct thrombin inhibitor dabigatran, low-molecular-weight heparin (enoxaparin), and unfractionated heparin. In contrast, idarucizumab is limited exclusively to dabigatran reversal, and andexanet alfa is limited to factor Xa inhibitors and LMWH only, with no dabigatran or unfractionated heparin activity [1]. Ciraparantag's binding occurs via non-covalent hydrogen bonding and charge-charge interactions, a mechanism fundamentally distinct from the antibody-based binding of idarucizumab and the decoy receptor mechanism of andexanet alfa [2].

Anticoagulant reversal Target spectrum Comparative pharmacology Drug selection

Reversal Duration: Sustained 24-Hour Effect vs. 1–12 Hour Comparators

Ciraparantag provides sustained reversal of anticoagulation for up to 24 hours following a single intravenous bolus dose, as demonstrated in Phase 2 clinical studies [1]. In contrast, andexanet alfa reversal duration is limited to 1–2 hours after infusion completion, and idarucizumab reversal persists for approximately 12 hours [2]. The extended duration of ciraparantag's effect eliminates the need for continuous infusion or re-dosing protocols that are required with andexanet alfa [3].

Reversal duration Pharmacodynamics Whole blood clotting time Sustained reversal

Apixaban Reversal Efficacy: Dose-Dependent WBCT Normalization Rates

In a Phase 2 randomized, placebo-controlled study, ciraparantag demonstrated dose-dependent reversal of steady-state apixaban (10 mg twice daily for 3.5 days) in healthy adults aged 50–75 years. Among subjects anticoagulated to ≥120% of baseline WBCT, reversal to ≤110% of baseline within 1 hour post-dose and sustained through 5 hours occurred in 83% of subjects receiving ciraparantag 60 mg IV and 100% of subjects receiving 120 mg IV, compared to 0% in the placebo group [1]. A separate dose-ranging study identified 100 mg IV and higher as the threshold for complete and sustained reversal of steady-state apixaban [2].

Apixaban reversal Whole blood clotting time Dose-response Efficacy

Rivaroxaban Reversal Efficacy: High Response Rates Across Multiple Dose Levels

In a parallel Phase 2 randomized, placebo-controlled study, ciraparantag was evaluated for reversal of steady-state rivaroxaban (20 mg once daily for 3 days) in healthy adults aged 50–75 years. Reversal to ≤110% of baseline WBCT within 1 hour post-dose and sustained through 5 hours was achieved in 92% of subjects receiving ciraparantag 60 mg IV, 92% receiving 120 mg IV, and 100% receiving 180 mg IV, compared to 0% in the placebo group [1]. Doses of 100 mg IV and higher demonstrated complete and sustained reversal of steady-state rivaroxaban [2].

Rivaroxaban reversal Whole blood clotting time Dose-response Efficacy

Edoxaban Reversal: Complete Normalization in Phase 1 Study

In a Phase 1 study of healthy subjects, ciraparantag demonstrated complete reversal of edoxaban-induced anticoagulation. A single intravenous dose of ciraparantag (100–300 mg) normalized whole blood clotting time within 10–30 minutes following edoxaban 60 mg administration, with reversal sustained over the 24-hour observation period [1]. No pro-coagulant signals were observed in any clinical trials to date, distinguishing ciraparantag from prothrombin complex concentrates which carry thrombotic risk [2].

Edoxaban reversal Whole blood clotting time Phase 1 Efficacy

Storage and Stability: Ambient Temperature Storage Eliminates Cold Chain Requirements

Ciraparantag acetate is stable at room temperature with a 2-year shelf life, eliminating cold chain storage requirements. In contrast, both idarucizumab and andexanet alfa require refrigerated storage (2–8°C) with 2-year shelf life constraints [1]. This logistical differentiation reduces infrastructure costs and simplifies procurement workflows for research laboratories and clinical trial sites without specialized cold storage capacity [2].

Storage stability Cold chain Shelf life Logistics

Validated Application Scenarios for Ciraparantag Acetate in Anticoagulant Reversal Research


Multi-Anticoagulant Reversal Studies Requiring Single-Agent Coverage Across Factor Xa and Thrombin Inhibitors

Ciraparantag acetate is uniquely suited for preclinical and clinical studies evaluating reversal of multiple anticoagulant classes (apixaban, rivaroxaban, edoxaban, enoxaparin, dabigatran) using a single investigational agent. Its broad-spectrum binding via non-covalent hydrogen bonding enables researchers to maintain experimental consistency across different anticoagulant arms without switching reversal compounds, as documented in comparative pharmacology reviews [1].

Sustained 24-Hour Reversal Protocols Eliminating Continuous Infusion Variables

Studies requiring prolonged anticoagulant neutralization beyond the 1–12 hour window provided by alternative agents should prioritize ciraparantag acetate. Its 24-hour reversal duration following a single intravenous bolus eliminates the need for multi-hour continuous infusions required with andexanet alfa, reducing infusion pump dependency and simplifying protocol execution in both animal models and human trials [2].

Edoxaban-Specific Reversal Research with Published Phase 1 Efficacy Data

For researchers specifically investigating edoxaban reversal, ciraparantag acetate offers the only small-molecule option with peer-reviewed Phase 1 data demonstrating complete WBCT normalization. Studies have confirmed reversal within 10–30 minutes post-dose with sustained effect through 24 hours, providing a validated efficacy benchmark not available with alternative agents [3].

Research Sites Without Validated Cold Chain Storage Infrastructure

Ciraparantag acetate's room temperature stability and 2-year shelf life make it the preferred procurement choice for laboratories and clinical trial sites lacking 2–8°C validated refrigerated storage or requiring mobile/decentralized study deployment. This logistical advantage reduces capital equipment costs and ongoing temperature monitoring burden relative to idarucizumab and andexanet alfa [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciraparantag acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.